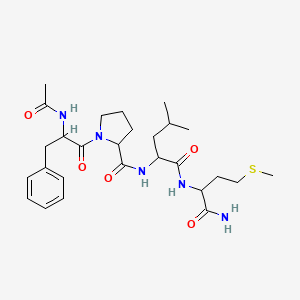

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It plays a crucial role in neurotransmission and neuromodulation, primarily acting through the neurokinin-1 receptor (NK1-receptor).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Substance P can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of Substance P involves large-scale SPPS, often utilizing automated peptide synthesizers to ensure consistency and efficiency. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions: Substance P can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation of Substance P can lead to the formation of oxidized derivatives, which may have altered biological activity.

Reduction: Reduction reactions can produce reduced forms of Substance P, potentially affecting its receptor binding affinity.

Applications De Recherche Scientifique

Cancer Diagnostics

Neurokinin-1 Receptor Targeting

The peptide Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2 has been developed as a specific probe for identifying the neurokinin-1 (NK-1) receptor, which is overexpressed in several malignancies, including lung, ovarian, breast, prostate cancers, and neurospongioma. A study highlighted that this peptide can be utilized for the specific detection of NK-1 receptor proteins through advanced imaging techniques such as magnetic resonance imaging (MRI) and fluorescence imaging .

Case Study: Pulmonary Cancer Diagnosis

In a notable patent, the synthesis of this peptide was described as a method for creating a polypeptide probe aimed at diagnosing pulmonary cancer. The probe was shown to enhance imaging sensitivity through the incorporation of metal chelation and fluorophores, allowing for effective tumor detection . This demonstrates the potential of this compound in clinical settings.

Therapeutic Applications

Pain Management

As a neurokinin peptide, this compound is involved in pain signaling pathways. Its interaction with NK-1 receptors suggests potential applications in pain management therapies. Research indicates that antagonists targeting these receptors can provide relief from chronic pain conditions .

Case Study: Substance P Analogues

Research into substance P analogues has revealed that modifications to the structure of this peptide can enhance its biological activity. For instance, studies have shown that certain analogues exhibit increased potency in modulating pain responses and could lead to new analgesic drugs .

Biochemical Research

Signal Transduction Studies

The role of this compound in signal transduction pathways is being investigated extensively. Its interactions with receptor systems provide insights into cellular responses to external stimuli and could lead to advancements in understanding diseases linked to dysregulated signaling pathways .

Drug Development

Peptide-Based Therapeutics

The unique properties of this compound make it a candidate for developing peptide-based therapeutics. By modifying its sequence or structure, researchers aim to create more effective drugs targeting specific receptors involved in various diseases .

Summary Table of Applications

Mécanisme D'action

Substance P exerts its effects primarily through the activation of the NK1-receptor. Upon binding to the receptor, it triggers intracellular signaling pathways that lead to various physiological responses, including the release of neurotransmitters and modulation of pain perception.

Comparaison Avec Des Composés Similaires

Neurokinin A (NKA)

Neurokinin B (NKB)

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

The compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2, commonly known as Substance P (SP), is a neuropeptide that plays a crucial role in various physiological processes, particularly in the central nervous system (CNS). It acts as a neurotransmitter and neuromodulator, primarily through its interaction with the neurokinin-1 receptor (NK1-R). This article delves into the biological activity of this peptide, highlighting its mechanisms, effects, and relevant research findings.

- Molecular Formula : C63H98N18O13S

- Molar Mass : 1347.63 g/mol

- Density : 1.42 ± 0.1 g/cm³ (predicted)

- Melting Point : 148 °C

- Water Solubility : Soluble in water, DMSO, and acetic acid

Substance P primarily exerts its effects through binding to the NK1-R, which is widely distributed in the brain and peripheral tissues. Upon binding, several intracellular signaling pathways are activated, leading to various physiological responses:

- Neurotransmission : SP facilitates communication between neurons, influencing pain perception and emotional responses.

- Vasodilation : It acts as a vasodilator, promoting blood flow by relaxing blood vessels.

- Saliva Secretion : SP is involved in stimulating saliva production, aiding in digestion.

Internalization and Recycling of NK1-R

Research indicates that the SP/NK1-R complex undergoes internalization via clathrin-dependent endocytosis. The complex is sorted into different cellular compartments where SP is degraded while NK1-R is recycled back to the cell surface . This process plays a significant role in modulating receptor sensitivity and neurotransmitter release.

Biological Effects

Substance P has been implicated in various biological activities:

- Pain Modulation : SP is known for its role in transmitting pain signals, particularly in inflammatory conditions.

- Anxiety and Stress Responses : It influences mood regulation and stress responses through its action in the CNS.

- Gastrointestinal Function : SP modulates gut motility and secretion, impacting digestive processes.

In Vitro Studies

A study demonstrated that SP induces clathrin-dependent internalization of NK1-R in transfected epithelial cells. The complex dissociates in acidified endosomes, highlighting the dynamic nature of SP signaling .

Pharmacological Applications

Substance P has potential therapeutic applications due to its diverse biological activities:

- Pain Management : Targeting NK1-R may provide new avenues for pain relief therapies.

- Anxiolytic Effects : Modulating SP levels could impact anxiety disorders positively.

- Digestive Disorders : SP antagonists may offer treatment strategies for gastrointestinal diseases.

Propriétés

IUPAC Name |

1-(2-acetamido-3-phenylpropanoyl)-N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O5S/c1-17(2)15-21(25(35)30-20(24(28)34)12-14-38-4)31-26(36)23-11-8-13-32(23)27(37)22(29-18(3)33)16-19-9-6-5-7-10-19/h5-7,9-10,17,20-23H,8,11-16H2,1-4H3,(H2,28,34)(H,29,33)(H,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHOKYCZDJERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.